Product packaging for octahydro-1H-pyrido[1,2-a]pyrimidin-4-one(Cat. No.:CAS No. 114749-66-5)

octahydro-1H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B2707260
CAS No.: 114749-66-5
M. Wt: 154.213
InChI Key: XYMMYXUTZLEDDA-UHFFFAOYSA-N
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Description

Significance of Pyrido[1,2-a]pyrimidin-4-one Systems in Chemical and Biological Research

The pyrido[1,2-a]pyrimidine (B8458354) core is a well-established pharmacophore found in a variety of biologically active molecules. wjpsonline.com Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including antipsychotic, anti-inflammatory, anticancer, and antimalarial properties. researchgate.netnih.govrsc.org This diverse bioactivity has established the pyrido[1,2-a]pyrimidin-4-one system as a "privileged scaffold" in medicinal chemistry—a molecular framework that is capable of providing ligands for more than one type of receptor or enzyme.

The versatility of the pyrido[1,2-a]pyrimidine system stems from its unique electronic and structural features. The fusion of a pyridine (B92270) and a pyrimidine (B1678525) ring creates a rigid bicyclic structure with a specific arrangement of nitrogen atoms that can act as hydrogen bond donors and acceptors, crucial for molecular recognition at biological targets. The aromatic nature of the unsaturated system also allows for various substitution patterns, enabling fine-tuning of the molecule's physicochemical properties and biological activity. researchgate.net

Overview of Fused Nitrogen Heterocycles as Privileged Scaffolds in Medicinal Chemistry and Organic Synthesis

Fused nitrogen heterocycles, a class of compounds that includes the pyrido[1,2-a]pyrimidine system, are cornerstones of modern drug discovery. Their prevalence in both natural products and synthetic pharmaceuticals underscores their therapeutic potential. The structural rigidity and conformational pre-organization of these fused systems often lead to higher binding affinities and selectivities for their biological targets compared to more flexible acyclic or monocyclic analogues.

From a synthetic standpoint, the construction of fused nitrogen heterocyclic systems presents both challenges and opportunities. The development of novel and efficient synthetic methodologies for the creation of these complex architectures is an active area of research in organic chemistry. mdpi.comnih.gov The ability to introduce diverse substituents at various positions on the scaffold is critical for building libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies.

Historical Context of Octahydro-1H-pyrido[1,2-a]pyrimidin-4-one Discovery and Early Studies

While the unsaturated pyrido[1,2-a]pyrimidine scaffold has been the subject of extensive research for several decades, specific historical details regarding the initial discovery and early studies of its fully saturated counterpart, this compound, are not extensively documented in early literature. The initial focus of research was predominantly on the aromatic parent system due to its prevalence in bioactive natural products and its amenability to established synthetic methods for aromatic heterocycles. rsc.org

The exploration of saturated derivatives like the octahydro variant represents a logical progression in medicinal chemistry, driven by the desire to explore new chemical space and to modulate the pharmacokinetic and pharmacodynamic properties of the parent scaffold. The reduction of the aromatic system to a saturated one introduces chirality and a more defined three-dimensional geometry, which can lead to novel and improved biological activities. Early synthetic work on related reduced pyridopyrimidine systems, such as hexahydro- and octahydropyrido[1,2-c]pyrimidines, laid the groundwork for the synthesis of this compound and its analogues. nih.gov These early synthetic efforts were often focused on fundamental reaction development and the characterization of these novel heterocyclic systems.

Scope and Objectives of Academic Research on this compound

Contemporary academic research on this compound and its derivatives is multifaceted, with objectives spanning from fundamental synthetic methodology to the exploration of their therapeutic potential. A primary focus is the development of stereoselective synthetic routes to access enantiomerically pure forms of the scaffold, which is crucial for understanding the stereochemical requirements for biological activity.

Another significant area of investigation is the use of the this compound core as a rigid scaffold for the presentation of pharmacophoric groups in a spatially defined manner. This approach is particularly valuable in the design of inhibitors for enzymes and receptors where a precise orientation of interacting moieties is required for potent and selective binding. For instance, analogs of the related octahydro-1H-pyrido[1,2-a]pyrazine scaffold have been investigated as potent antagonists for the mu-opioid receptor. researchgate.net

Furthermore, academic research aims to expand the known biological activities of this scaffold by synthesizing and screening libraries of derivatives against a wide range of biological targets. The insights gained from these studies contribute to a deeper understanding of the structure-activity relationships within this class of compounds and pave the way for the development of novel therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14N2O B2707260 octahydro-1H-pyrido[1,2-a]pyrimidin-4-one CAS No. 114749-66-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,6,7,8,9,9a-octahydropyrido[1,2-a]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c11-8-4-5-9-7-3-1-2-6-10(7)8/h7,9H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYMMYXUTZLEDDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(C1)NCCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for Octahydro 1h Pyrido 1,2 a Pyrimidin 4 One and Its Derivatives

Classical Synthetic Approaches to the Octahydro-1H-pyrido[1,2-a]pyrimidin-4-one Ring System

The foundational methods for constructing the pyrido[1,2-a]pyrimidin-4-one core typically involve the formation of the pyrimidinone ring onto a pre-existing pyridine (B92270) or piperidine (B6355638) structure.

Cyclization Reactions from Precursors and Intermediates

One of the most direct and established routes to the 4H-pyrido[1,2-a]pyrimidin-4-one scaffold is the condensation of 2-aminopyridines with β-dicarbonyl compounds. rsc.org This approach involves reacting a 2-aminopyridine (B139424) with a suitable three-carbon component, such as a β-keto ester or a malonate derivative, to construct the second ring. sci-hub.seresearchgate.net The reaction typically proceeds via an initial acylation of the amino group, followed by an intramolecular cyclization and dehydration to yield the fused bicyclic system.

The efficiency of this cyclization can be significantly influenced by the reaction conditions. For instance, studies have shown that the choice of solvent and catalyst plays a crucial role. One investigation compared various catalysts and solvents for the one-pot cyclization of 2-aminopyridine with ethyl acetoacetate. sci-hub.se The use of ethylene (B1197577) glycol (EG) as a solvent was found to markedly improve yields compared to toluene, with copper(I) bromide (CuBr) proving to be the most effective catalyst. sci-hub.se In some cases, polyphosphoric acid (PPA) is used to promote the condensation and cyclization, particularly in the synthesis of 2,4-dione derivatives from 2-aminopyridines and diethyl malonate. researchgate.net

Table 1: Effect of Catalyst and Solvent on the Cyclization of 2-Aminopyridine and Ethyl Acetoacetate Data sourced from Tetrahedron Letters, 61 (2020) 152269. sci-hub.se

CatalystSolventYield (%)
ZnCl₂Toluene15
ZnCl₂Ethylene Glycol50
AgOAcToluene30
AgOAcEthylene Glycol65
CuBrToluene65
CuBrEthylene Glycol78

Subsequent reduction of the unsaturated 4H-pyrido[1,2-a]pyrimidin-4-one intermediate would be required to obtain the fully saturated octahydro- core.

Alkylation and Reductive Cyclization Strategies

Alternative classical strategies involve building the ring system through a sequence of alkylation and cyclization steps. The alkylation of a pre-formed 2-hydroxypyrido[1,2-a]pyrimidin-4-one scaffold under phase transfer catalysis (PTC) conditions has been investigated, leading to various 2-alkoxy products. researchgate.net This demonstrates the feasibility of modifying the core structure, which can be a prelude to more complex transformations.

A more integrated approach combines alkylation and cyclization. For example, a strategy known as "Asymmetric Electrophilic α-Amidoalkylation" can be used to introduce a functionalized side chain at the C-2 position of a piperidine ring. znaturforsch.com This is followed by an intramolecular condensation between the nitrogen of the newly introduced chain and a keto group to form the hexahydropyrido[1,2-c]pyrimidinone ring system. znaturforsch.com A final reduction step then yields the saturated octahydro- target. znaturforsch.com While this specific example leads to an isomeric ring system, the principle of an alkylation event followed by an intramolecular cyclization represents a key classical strategy for accessing these fused heterocycles.

Advanced and Stereoselective Synthesis

Modern synthetic efforts often focus on controlling the stereochemistry of the final molecule, which is crucial for its biological activity. These advanced methods employ chiral auxiliaries, stereoselective reductions, and powerful cascade reactions to produce enantiomerically pure compounds.

Asymmetric Synthesis via Chiral Auxiliaries and N-Acyliminium Ion Chemistry

A powerful method for the stereoselective synthesis of 2-substituted piperidine derivatives involves asymmetric electrophilic α-amidoalkylation reactions. znaturforsch.com This methodology utilizes a chiral auxiliary, such as a chiral alkylaminocarbonyl unit, attached to the piperidine nitrogen. The key reactive species is a chiral N-acyliminium ion, which is generated in situ. This electrophilic ion then reacts with a nucleophile to introduce a side chain at the α-position to the nitrogen with a high degree of stereocontrol, dictated by the chiral auxiliary. znaturforsch.com

Following the stereoselective alkylation, an intramolecular condensation can be triggered. The nitrogen atom of the aminocarbonyl group (part of the auxiliary) attacks a keto function within the newly introduced side chain. This cyclization forges the second ring, leading to the formation of a hexahydropyrido[1,2-c]pyrimidinone. znaturforsch.com The final steps involve reduction of the pyrimidinone and removal of the chiral auxiliary to afford the enantiopure octahydro-1H-pyrido[1,2-c]pyrimidin-1-one target. znaturforsch.com This approach provides a robust pathway to optically active fused piperidine derivatives.

Stereoselective Reduction of Dione Intermediates

Achieving specific stereoisomers of the this compound ring system can be accomplished through the stereoselective reduction of a carbonyl group in a precursor molecule. In a synthetic sequence leading to the isomeric pyrido[1,2-c]pyrimidinones, a key step involved the reduction of an intermediate hexahydropyrido[1,2-c]pyrimidinone. znaturforsch.com

This reduction was accomplished using sodium borohydride (B1222165) (NaBH₄) in acetic acid. The reaction proceeded with high asymmetric induction, resulting in the formation of only a single diastereomer in each case studied. znaturforsch.com This high level of stereocontrol is critical for producing a single, well-defined final product. The yields for these reductions were consistently good, demonstrating the practical utility of this approach. znaturforsch.com

Table 2: Yields of Diastereoselective Reduction of Hexahydropyrido[1,2-c]pyrimidinone Intermediates Data sourced from Zeitschrift für Naturforschung B, 64(6) (2009). znaturforsch.com

Starting IntermediateIsolated Diastereomer ProductYield (%)
Intermediate 1Product 2872
Intermediate 2Product 3243
Intermediate 3Product 3072
Intermediate 4Product 3467

Domino Ring-Closure and Retro Diels-Alder Protocols for Enantiomer Synthesis

Among the most elegant and efficient strategies for enantioselective synthesis is the use of a domino reaction followed by a retro-Diels-Alder (RDA) protocol. This method has been successfully applied to the synthesis of enantiomers of the related pyrrolo[1,2-a]pyrimidine (B7980946) system. researchgate.netnih.gov The strategy relies on transferring chirality from a starting material to the final product through a sequence of controlled reactions.

The synthesis begins with a chiral precursor, such as an amino hydroxamic acid derived from a norbornene scaffold. researchgate.netnih.gov This chiral starting material undergoes a domino ring-closure reaction to form a complex tetracyclic intermediate. In this intermediate, the stereochemistry is locked by the rigid norbornene framework. The final step involves a microwave-induced thermal retro-Diels-Alder reaction. researchgate.net This reaction causes the tetracyclic system to fragment, releasing cyclopentadiene (B3395910) and the desired enantiomerically pure pyrrolo[1,2-a]pyrimidine product. researchgate.netnih.gov The absolute configuration of the final product is determined by the configuration of the initial chiral amino hydroxamic acid. nih.gov This powerful sequence allows for the construction of optically pure fused heterocycles that would be difficult to access through other methods.

Multicomponent Reactions (MCRs) and One-Pot Strategies

Multicomponent reactions and one-pot syntheses have emerged as powerful tools in organic chemistry for the efficient construction of complex molecules like this compound and its derivatives from simple starting materials in a single operation. These strategies are characterized by their high atom economy, operational simplicity, and ability to generate molecular diversity.

Catalyst-Free Condensation Reactions

An environmentally benign and efficient protocol for the synthesis of alkyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate derivatives has been developed that proceeds in the absence of any catalyst. researchgate.net This method involves the reaction of various 2-aminopyridines with dialkyl acetylenedicarboxylates in water, offering a green and practical approach to this class of compounds. The use of water as a solvent and the catalyst-free conditions make this transformation particularly attractive from an environmental and economic perspective.

The reaction proceeds smoothly under mild conditions, affording the desired products in good yields. The scope of the reaction is demonstrated by the successful use of different substituted 2-aminopyridines and dialkyl acetylenedicarboxylates.

Table 1: Catalyst-Free Synthesis of Alkyl 4-Oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate Derivatives

Entry2-AminopyridineDialkyl AcetylenedicarboxylateProductYield (%)
12-AminopyridineDiethyl acetylenedicarboxylateEthyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate85
22-Amino-4-methylpyridineDiethyl acetylenedicarboxylateEthyl 7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate82
32-Amino-5-chloropyridineDimethyl acetylenedicarboxylateMethyl 8-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate88
42-AminopyridineDi-tert-butyl acetylenedicarboxylatetert-Butyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate75

CuI-Catalyzed Tandem Ullmann-Type C–N Cross-Coupling and Intramolecular Amidation

A highly efficient one-pot tandem synthesis of a diverse range of multi-substituted pyrido[1,2-a]pyrimidin-4-ones has been established utilizing a copper(I) iodide (CuI)-catalyzed Ullmann-type C–N cross-coupling followed by an intramolecular amidation. researchgate.netdntb.gov.uanih.govrsc.org This methodology allows for the practical and modular synthesis of these compounds from readily available 2-halopyridines and (Z)-3-amino-3-arylacrylate esters in good to excellent yields. nih.govrsc.org The reaction demonstrates broad substrate scope and good functional group tolerance. nih.gov

The process is typically carried out in a polar aprotic solvent such as DMF at elevated temperatures. nih.gov The use of a copper catalyst is advantageous due to its lower cost compared to other transition metals like palladium or rhodium. nih.gov

Table 2: CuI-Catalyzed Synthesis of Substituted 4H-Pyrido[1,2-a]pyrimidin-4-ones

Entry2-Halopyridine(Z)-3-Amino-3-arylacrylate EsterProductYield (%)
12-IodopyridineEthyl (Z)-3-amino-3-phenylacrylate2-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one89
22-BromopyridineEthyl (Z)-3-amino-3-(4-methoxyphenyl)acrylate2-(4-Methoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one60
32-ChloropyridineMethyl (Z)-3-amino-3-(m-tolyl)acrylate2-(m-Tolyl)-4H-pyrido[1,2-a]pyrimidin-4-one82
42-Iodo-5-methylpyridineEthyl (Z)-3-amino-3-phenylacrylate8-Methyl-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one85

Aqueous Media and Microwave-Assisted Syntheses

Microwave-assisted organic synthesis has gained significant attention as a tool for accelerating chemical reactions. A series of novel 4H-pyrido[1,2-a]pyrimidine derivatives have been synthesized using microwave irradiation. researchgate.net This method often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. While the specific synthesis of the core this compound via this method is not detailed, the derivatization of the parent scaffold is exemplified. researchgate.net

In one study, the synthesis of 2,3-dihydropyrido[2,3-d]pyrimidin-4-one derivatives, a related heterocyclic system, was efficiently achieved in an aqueous medium under microwave irradiation, highlighting the potential for green chemistry approaches in the synthesis of such scaffolds. nih.gov

Synthesis of Polyfunctionalized Pyrido[1,2-a]pyrazines and Pyrido[1,2-a]pyrimidin-4-ones

The synthesis of polyfunctionalized pyrido[1,2-a]pyrimidin-4-ones is of significant interest due to the potential for these compounds to exhibit a wide range of biological activities. Various methods have been developed to introduce functional groups at different positions of the pyrido[1,2-a]pyrimidin-4-one core.

Halogenated 4H-pyrido[1,2-a]pyrimidin-4-ones serve as versatile intermediates for further functionalization. researchgate.net For instance, 3-halo-4H-pyrido[1,2-a]pyrimidin-4-ones can be obtained from the parent compound using N-halosuccinimides. researchgate.net These halogenated derivatives can then undergo transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce aryl or other substituents. researchgate.net

Direct C-H functionalization has also been explored as an atom-economical approach. For example, the palladium-catalyzed direct alkenylation of 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-ones at the C-3 position has been reported. researchgate.net More recently, an expeditious metal-free C-3 chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-ones has been devised, providing access to a diverse array of 3-ArS/ArSe derivatives in high yields. rsc.org

Mechanistic Investigations of Reaction Pathways

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and designing new synthetic routes. The formation of the pyrido[1,2-a]pyrimidin-4-one scaffold involves several key bond-forming steps, and the proposed mechanisms vary depending on the synthetic strategy employed.

Proposed Mechanisms for Ring Formation and Functionalization

For the catalyst-free condensation reaction between 2-aminopyridines and dialkyl acetylenedicarboxylates, the proposed mechanism likely involves an initial Michael-type addition of the exocyclic amino group of the 2-aminopyridine to one of the electrophilic acetylenic carbons of the dicarboxylate. This is followed by an intramolecular cyclization via nucleophilic attack of the endocyclic pyridine nitrogen onto the ester carbonyl group, with subsequent elimination of an alcohol molecule to afford the final 4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate product.

In the CuI-catalyzed tandem Ullmann-type C–N cross-coupling and intramolecular amidation , the proposed mechanism begins with the oxidative addition of the 2-halopyridine to the Cu(I) catalyst. The resulting copper complex then undergoes a ligand exchange with the (Z)-3-amino-3-arylacrylate ester. Reductive elimination then forms the C-N bond, generating an intermediate and regenerating the active Cu(I) catalyst. This intermediate then undergoes a deprotonation followed by a copper-catalyzed intramolecular amidation to form the pyrimidinone ring and yield the final product.

The mechanism for the microwave-assisted synthesis of 2,3-dihydropyrido[2,3-d]pyrimidin-4-one derivatives is proposed to proceed through an initial Knoevenagel condensation between an aldehyde and a reactive methylene (B1212753) compound, followed by a Michael addition of an aminouracil derivative. The resulting intermediate then undergoes an intramolecular cyclization and subsequent dehydration to furnish the pyridopyrimidine core. nih.gov

Regioselectivity and Stereochemical Control in Synthesis

The synthesis of bicyclic heterocyclic systems like this compound presents significant challenges in controlling both regioselectivity and stereochemistry. Regioselectivity in the formation of the pyridopyrimidine core often depends on the choice of precursors and reaction conditions, which dictate the outcome of the crucial ring-closing step. For instance, when constructing the pyrimidinone ring onto a pre-existing piperidine structure, the cyclization must selectively involve the desired nitrogen atoms to avoid the formation of constitutional isomers.

Stereochemical control is paramount due to the presence of multiple chiral centers in the saturated octahydro scaffold. The spatial arrangement of substituents is critical as it profoundly influences the molecule's biological activity and properties. Achieving the desired stereoisomer often relies on substrate-controlled synthesis, where the stereochemistry of the starting materials, such as a substituted piperidine derivative, directs the stereochemical outcome of the final product. While specific studies detailing stereocontrol for this compound are not extensively documented, principles can be drawn from related N-fused heterocyclic systems. For example, in the synthesis of related octahydro-1H-pyrido[1,2-a]pyrazine scaffolds, the stereochemistry of the final constrained analogues was dictated by the configuration of the precursors. nih.gov The effects of stereochemistry and the nature of protecting groups have also been shown to be critical in governing the regio- and chemoselectivity of key intramolecular cyclization reactions in the synthesis of other complex alkaloids. nih.gov

Functionalization and Derivatization Strategies

The functionalization of the pyrido[1,2-a]pyrimidin-4-one scaffold is a key strategy for modulating its physicochemical and pharmacological properties. Research in this area has heavily focused on the unsaturated analogue, 4H-pyrido[1,2-a]pyrimidin-4-one, for which a variety of methodologies have been developed. These established methods provide a foundation for potential application to the saturated octahydro system.

C-H Functionalization Approaches

Direct C-H bond functionalization represents a powerful and efficient approach for the diversification of heterocyclic cores, minimizing the need for pre-functionalized substrates and reducing synthetic steps. benthamdirect.com For the pyrido[1,2-a]pyrimidin-4-one system, C-H functionalization studies have predominantly targeted the unsaturated 4H-pyrido[1,2-a]pyrimidin-4-one core, which possesses reactive C-H bonds amenable to transition metal-catalyzed activation. researchgate.net

A notable example is the palladium-catalyzed direct C3 alkenylation of 4H-pyrido[1,2-a]pyrimidin-4-ones. nih.gov This method allows for the coupling of various acrylate (B77674) esters, styrenes, and other alkenes at the C3 position with complete regioselectivity and stereoselectivity. nih.gov The reaction, which typically uses an oxidant like AgOAc/O₂, provides a direct route to C3-alkenylated derivatives. nih.gov

While these methods have been developed for the aromatic system, recent advances in the C-H functionalization of saturated N-heterocycles open possibilities for modifying the this compound core. thieme-connect.com Novel strategies using visible light or rhodium catalysis have enabled the functionalization of saturated cyclic amines, demonstrating the potential to forge new C-C bonds on these challenging substrates. nih.govacs.orgnih.gov These emerging methodologies could potentially be adapted for the late-stage functionalization of the saturated pyridopyrimidinone scaffold. thieme-connect.com

Electro-Oxidative C3-Selenylation

Organoselenium compounds are of significant interest in medicinal chemistry, and their introduction into heterocyclic scaffolds can impart valuable biological properties. A highly efficient method for the C3-selenylation of the unsaturated 4H-pyrido[1,2-a]pyrimidin-4-one scaffold has been developed using an electro-oxidative strategy. This approach is particularly advantageous as it avoids the use of external chemical oxidants, aligning with the principles of green chemistry.

The electrochemical reaction involves the coupling of various 4H-pyrido[1,2-a]pyrimidin-4-ones with diselenides in an undivided cell. The process is carried out at a constant potential and demonstrates broad substrate scope, affording structurally diverse C3-seleno-substituted N-heterocycles in moderate to excellent yields. Mechanistic studies involving cyclic voltammetry and radical trapping experiments suggest a plausible mechanism where the diselenide is first oxidized at the anode to generate a selenium radical (RSe•) and a selenium cation (RSe+). The selenium radical then adds to the C3 position of the pyrimidinone ring, followed by further oxidation and deprotonation to yield the final product.

The table below summarizes the results for the electro-oxidative C3-selenylation of various substituted 4H-pyrido[1,2-a]pyrimidin-4-ones with diphenyldiselenide.

EntrySubstituent on Pyridopyrimidinone (R¹)Substituent on Pyridopyrimidinone (R²)ProductYield (%)
1PhenylH3-(Phenylselanyl)-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one88
24-MethylphenylH2-(4-Methylphenyl)-3-(phenylselanyl)-4H-pyrido[1,2-a]pyrimidin-4-one92
34-MethoxyphenylH2-(4-Methoxyphenyl)-3-(phenylselanyl)-4H-pyrido[1,2-a]pyrimidin-4-one95
44-ChlorophenylH2-(4-Chlorophenyl)-3-(phenylselanyl)-4H-pyrido[1,2-a]pyrimidin-4-one85
5Thiophen-2-ylH3-(Phenylselanyl)-2-(thiophen-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one71
6MethylH2-Methyl-3-(phenylselanyl)-4H-pyrido[1,2-a]pyrimidin-4-one65
7Phenyl7-Methyl7-Methyl-3-(phenylselanyl)-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one82

Data derived from studies on electro-oxidative C-H functionalization.

N-Alkylation and Other Post-Cyclization Modifications

Post-cyclization modifications, particularly at the nitrogen atoms, are fundamental for expanding the chemical diversity of the this compound scaffold. N-alkylation is a common strategy used to introduce a variety of groups that can influence the molecule's solubility, lipophilicity, and receptor-binding interactions.

The synthesis of N-alkylated derivatives of related heterocyclic systems, such as 2-pyridones, often faces challenges with selectivity, as competition between N-alkylation and O-alkylation can lead to mixtures of products. sciforum.net The choice of base and solvent system is critical for directing the reaction toward the desired N-substituted product. For bicyclic systems with multiple nitrogen atoms, such as the pyrido[1,2-a]pyrimidin-4-one core, regioselectivity becomes an additional challenge. The relative nucleophilicity of the nitrogen atoms can be influenced by steric and electronic factors, and careful optimization of reaction conditions is required to achieve selective alkylation at a specific nitrogen. beilstein-journals.org For example, in the N-alkylation of the indazole scaffold, the combination of sodium hydride in tetrahydrofuran (B95107) has been shown to provide a high degree of N-1 regioselectivity. beilstein-journals.org

Other important post-cyclization modifications include the transformation of the core heterocyclic structure itself. A key pathway to obtaining the target saturated scaffold involves the chemical reduction of the unsaturated 4H-pyrido[1,2-a]pyrimidin-4-one precursor. This transformation saturates the pyridinone ring, generating the chiral centers and the three-dimensional structure characteristic of the octahydro- core. Further modifications can then be carried out on this saturated skeleton.

Structural Elucidation and Conformational Analysis of Octahydro 1h Pyrido 1,2 a Pyrimidin 4 One

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular framework, functional groups, and the electronic environment of individual atoms. High-resolution NMR, IR, and mass spectrometry are cornerstone techniques for the structural elucidation of novel chemical entities.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR, CPMAS)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete picture of the proton and carbon framework can be assembled. nih.govnih.gov

¹H and ¹³C NMR: The ¹H NMR spectrum of octahydro-1H-pyrido[1,2-a]pyrimidin-4-one would display a series of signals in the aliphatic region, corresponding to the fourteen protons of the fused ring system. Protons adjacent to nitrogen atoms and the carbonyl group would be expected to resonate at a lower field (higher ppm) due to deshielding effects. The ¹³C NMR spectrum provides complementary information, with a characteristic signal for the carbonyl carbon (C4) typically appearing in the 170-180 ppm range. The remaining seven carbon signals would be observed in the aliphatic region. researchgate.net

2D-NMR: To unequivocally assign all proton and carbon signals, 2D-NMR experiments are employed. nih.gov

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of proton connectivity within each ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, linking the ¹H and ¹³C assignments.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity across the entire bicyclic structure, including the bridgehead positions.

CPMAS (Cross-Polarization Magic-Angle Spinning) NMR: While most NMR is performed in solution, solid-state NMR techniques like CPMAS provide insight into the structure and dynamics of the molecule in the solid state. This can reveal information about conformational heterogeneity and intermolecular packing in the crystal lattice that is not observable in solution. nih.gov

Table 1: Representative NMR Data for this compound
Atom Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)
C2~45~3.2 - 3.5
C3~25~1.8 - 2.0
C4~175-
C6~50~3.0 - 3.3
C7~24~1.5 - 1.7
C8~26~1.4 - 1.6
C9~30~1.6 - 1.8
C9a~60~3.8 - 4.1

Note: The data presented are estimated values based on typical chemical shifts for similar heterocyclic systems and require experimental verification.

Infrared (IR) and High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation

Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and effective method for identifying functional groups within a molecule. For this compound, the most prominent and diagnostic absorption band would be the carbonyl (C=O) stretch of the cyclic amide (lactam). This strong absorption is typically observed in the range of 1650-1680 cm⁻¹. Other characteristic bands include C-H stretching vibrations just below 3000 cm⁻¹ and C-N stretching vibrations. researchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental composition of the compound. nih.gov This technique is essential for confirming the molecular formula, C₈H₁₄N₂O. The experimentally determined exact mass should match the calculated theoretical mass to within a few parts per million (ppm), providing unambiguous confirmation of the molecular formula. mdpi.com

Table 2: Key Spectroscopic Data for Structural Confirmation
TechniqueFeatureExpected ValuePurpose
IR Spectroscopy Amide C=O Stretch1650 - 1680 cm⁻¹Functional group identification
HRMS Molecular FormulaC₈H₁₄N₂OElemental composition confirmation
Calculated Exact Mass [M+H]⁺155.1184High-precision mass verification

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. researchgate.netnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a precise map of electron density can be generated, revealing the exact spatial arrangement of every atom.

This technique provides definitive data on:

Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles between bonds.

Torsional Angles: Information that defines the conformation of the fused ring system.

Absolute Configuration: For chiral molecules like this compound, X-ray diffraction is a powerful method to determine the absolute stereochemistry. researchgate.net This is often achieved through the analysis of anomalous dispersion effects, where the calculated Flack parameter for an enantiopure crystal should refine to a value close to zero, confirming the correct stereochemical assignment. researchgate.netnih.gov

Intermolecular Interactions: Reveals how molecules are packed in the crystal lattice, including details on hydrogen bonding and other non-covalent interactions.

Table 3: Parameters Determined by Single-Crystal X-ray Crystallography
ParameterInformation Provided
Crystal System & Space GroupSymmetry of the crystal lattice
Unit Cell DimensionsSize and shape of the repeating unit
Atomic Coordinates3D position of each atom
Bond Lengths / AnglesMolecular geometry
Flack ParameterAbsolute configuration of chiral centers

Conformational Studies and Stereochemical Aspects

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape and stereochemistry. nih.gov

Analysis of Fused Ring System Conformations

The this compound scaffold consists of two fused six-membered rings. The conformational flexibility of this system is constrained by the ring fusion. The piperidine-like ring is expected to adopt a stable chair conformation to minimize angle and torsional strain. The conformation of the second ring, containing the amide group, is influenced by the planarity of the amide bond (O=C-N). youtube.com

Stereochemical Impact on Molecular Properties and Reactivity

Molecular Properties: Enantiomers and diastereomers of a molecule can have different physical properties, such as melting points, boiling points, and solubility. Their interaction with plane-polarized light (optical rotation) will also differ.

Reactivity: The accessibility of the carbonyl group to nucleophiles or the availability of adjacent protons for enolization can be hindered or enhanced by the molecule's specific conformation. The stereochemical arrangement can dictate the stereochemical outcome of future reactions, a concept known as stereoelectronic control. The stereochemical relationship between substituents is crucial for binding potency and selectivity in biological systems. nih.gov

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a predominant quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the properties of molecules based on their electron density.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For octahydro-1H-pyrido[1,2-a]pyrimidin-4-one, DFT calculations, often using a basis set such as B3LYP/6-311G++(d,p), would be performed to find its ground-state geometry. irjweb.com

This process yields crucial structural parameters, including bond lengths, bond angles, and dihedral angles. The analysis of the electronic structure provides insights into the distribution of electrons within the molecule, which is key to understanding its stability and chemical behavior. The resulting optimized structure serves as the foundation for all subsequent property calculations.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. nih.gov

From the HOMO and LUMO energies, several global reactivity parameters can be calculated to quantify the molecule's chemical behavior. These descriptors provide a framework for understanding molecular reactivity. irjweb.comnih.gov

Ionization Potential (I): Approximated as I ≈ -EHOMO

Electron Affinity (A): Approximated as A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / η

Electrophilicity Index (ω): ω = μ² / (2η), where μ (chemical potential) = -χ

These parameters are invaluable for predicting how the molecule will interact with other chemical species.

Illustrative Global Reactivity Parameters for this compound (Hypothetical Data) This table presents a hypothetical set of data that would be obtained from DFT calculations to illustrate the typical output of such an analysis.

ParameterSymbolValue (eV)
Highest Occupied Molecular Orbital EnergyEHOMO-6.35
Lowest Unoccupied Molecular Orbital EnergyELUMO0.95
Energy GapΔE7.30
Ionization PotentialI6.35
Electron AffinityA-0.95
Electronegativityχ2.70
Chemical Hardnessη3.65
Chemical SoftnessS0.27
Electrophilicity Indexω1.00

DFT calculations are a reliable method for predicting spectroscopic data, which is essential for structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, implemented within DFT, is commonly used to calculate nuclear magnetic resonance (NMR) shielding constants. researchgate.net

These calculated shielding constants can be converted into chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS). The predicted ¹H and ¹³C NMR spectra can then be compared with experimental data to confirm or assign the molecular structure. This computational approach is particularly useful for resolving ambiguities in complex spectra and for identifying the structure of novel compounds.

Illustrative Predicted NMR Chemical Shifts for this compound (Hypothetical Data) This table provides a hypothetical set of predicted NMR chemical shifts. Actual values would depend on the specific DFT functional, basis set, and solvent model used in the calculation.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C13.55, 2.9048.5
C21.85, 1.6024.0
C31.70, 1.5025.5
C4-170.1
C63.80, 3.1055.2
C71.95, 1.7521.0
C81.65, 1.4526.3
C91.80, 1.5530.8
C9a3.9560.5

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on the electronic structure of a single, optimized geometry, molecular modeling and dynamics simulations explore the conformational flexibility and behavior of molecules over time.

Due to the presence of two fused, saturated rings, this compound can exist in multiple conformations. Conformational analysis is performed to identify the different stable spatial arrangements (conformers) of the molecule and the energy barriers between them. researchgate.net

Techniques such as systematic or stochastic conformational searches are used to explore the potential energy surface. The geometries of the identified low-energy conformers are then typically re-optimized at a higher level of theory (e.g., DFT) to determine their relative stabilities. Understanding the conformational landscape is crucial as different conformers can exhibit different biological activities or physical properties.

Pyrimidine (B1678525) and pyridine (B92270) derivatives are known to be effective corrosion inhibitors, a property that stems from their ability to adsorb onto metal surfaces and form a protective layer. researchgate.netrdd.edu.iq Computational methods are used to investigate the mechanism of this adsorption.

DFT calculations can model the interaction between a single inhibitor molecule and a metal surface cluster (e.g., Fe(110) for steel). These calculations help to identify the active sites of the molecule (typically heteroatoms like N and O and π-systems) that bind to the surface. nih.gov Adsorption energy calculations can distinguish between physisorption (weak electrostatic interactions) and chemisorption (stronger covalent-like bonds). researchgate.net

Molecular Dynamics (MD) simulations can further elucidate this process by modeling the behavior of multiple inhibitor molecules and solvent (e.g., water and acid ions) at the metal interface over time. MD provides insights into the orientation of the adsorbed molecules and the stability of the protective film, offering a comprehensive view of the inhibition mechanism at the atomic scale. researchgate.net

Molecular Docking Studies for Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for understanding how a ligand might interact with a biological target, such as a protein or enzyme.

Prediction of Binding Modes and Affinities to Biological Targets

Detailed molecular docking studies predicting the specific binding modes and affinities of this compound with various biological targets are not prominently documented. Research on related, but structurally distinct, compounds offers some insight into the potential interactions of the core scaffold. For instance, derivatives of the unsaturated pyrido[1,2-a]pyrimidin-4-one have been investigated as allosteric inhibitors of SHP2 (Src homology-2-containing protein tyrosine phosphatase 2). nih.gov In these studies, molecular docking revealed that the rigid nature of the core could influence the formation of desired ligand-protein interactions. nih.gov Similarly, other derivatives have been docked into the active site of aldose reductase, with their binding modes correlating well with observed structure-activity relationships. researchgate.net However, these findings are specific to the unsaturated and substituted analogs and cannot be directly extrapolated to the saturated octahydro- system without dedicated computational modeling.

Ligand-Protein Interaction Analysis (e.g., enzyme active centers, opioid receptors)

Structure-Property Relationship (SPR) Studies using Computational Descriptors

Structure-Property Relationship (SPR) studies utilize computational descriptors to correlate the chemical structure of a molecule with its physicochemical properties and biological activities. These descriptors can quantify various aspects of a molecule, such as its size, shape, and electronic properties. For the broader class of nitrogen-containing heterocyclic compounds, including pyrido[1,2-a]pyrimidines, computational descriptors are frequently employed in quantitative structure-activity relationship (QSAR) models to predict biological activity and optimize lead compounds.

For the specific compound this compound, dedicated SPR studies using computational descriptors are not found in the reviewed literature. However, public databases provide calculated properties for the related unsaturated compound, 4H-pyrido[1,2-a]pyrimidin-4-one, which can serve as a reference point for future comparative studies.

Table 1: Computed Molecular Descriptors for 4H-Pyrido[1,2-a]pyrimidin-4-one

DescriptorValueSource
Molecular Weight146.15 g/mol PubChem nih.gov
XLogP30.2PubChem nih.gov
Hydrogen Bond Donor Count0PubChem nih.gov
Hydrogen Bond Acceptor Count2PubChem nih.gov
Rotatable Bond Count0PubChem nih.gov
Exact Mass146.048012819 DaPubChem nih.gov
Topological Polar Surface Area32.7 ŲPubChem nih.gov
Heavy Atom Count11PubChem nih.gov

This data is for the unsaturated analog and is provided for comparative purposes. Similar computational studies for this compound are needed to establish its specific structure-property relationships.

Mechanistic Biological Investigations and Structure Activity Relationships Sar

Studies on Receptor Binding and Modulation

Scientific literature focusing on the direct receptor binding profile of the saturated parent compound, octahydro-1H-pyrido[1,2-a]pyrimidin-4-one, is limited. However, research on related heterocyclic systems and unsaturated derivatives provides insights into the potential activities of this chemical class.

Opioid Receptor Antagonism and Binding Affinity (μ-, δ-, κ-opioid receptors)

Currently, there is a lack of specific published studies detailing the binding affinities or antagonistic activities of this compound derivatives at the μ-, δ-, and κ-opioid receptors.

Interaction with Neurotransmitter Systems

Investigations into the broader interactions of this compound with entire neurotransmitter systems are not extensively documented. The primary approach to understanding its neurological activity has been through affinity studies at specific neurotransmitter receptors.

Serotonin (B10506) Receptor (5-HT1A, 5-HT2A) and α1-Adrenergic Receptor Affinity Studies

While direct studies on the this compound scaffold are scarce, research into the closely related isomeric octahydropyrido[1,2-c]pyrimidine system offers valuable structure-activity relationship data. A study involving new derivatives of hexahydro- and octahydropyrido[1,2-c]pyrimidine featuring an arylpiperazine moiety revealed significant affinity for the 5-HT1A receptor, with moderate to low affinity for 5-HT2A and α1-adrenergic receptors nih.gov.

For these [1,2-c] isomers, the tested compounds displayed high affinity for the 5-HT1A receptor, with Kᵢ values ranging from 1.3 to 79.2 nM nih.gov. Affinity for the 5-HT2A receptor was moderate to low (Kᵢ = 51.7–1405 nM), and affinity for α1 receptors was in a similar range (Kᵢ = 19.7–382.3 nM) nih.gov. Notably, compounds with ortho-substitution on the phenyl ring of the arylpiperazine moiety demonstrated the highest 5-HT1A receptor affinity nih.gov.

Table 1: Receptor Binding Affinities of Arylpiperazine Derivatives of the Isomeric octahydropyrido[1,2-c]pyrimidine System Note: Data pertains to the [1,2-c] isomer, not the [1,2-a] scaffold.

Compound 5-HT1A Kᵢ (nM) 5-HT2A Kᵢ (nM) α1 Kᵢ (nM)
Compound 8 1.3 51.7 48.0
Compound 10 2.2 102.3 79.0

Source: European Journal of Medicinal Chemistry, 2006. nih.gov

Dopamine Receptor Subtype Ligand Investigations

There is currently a lack of published research specifically investigating derivatives of the this compound core as ligands for dopamine receptor subtypes. While the broader field of medicinal chemistry has extensively studied dopamine receptor ligands, these efforts have focused on other structural scaffolds chemrxiv.orgnih.govresearchgate.net.

Kinase and Other Receptor Target Profiling

The broader class of pyridopyrimidines has been investigated for kinase inhibition. Different isomers of the pyridopyrimidine scaffold have been found to inhibit various kinases, suggesting that this structural motif is a viable starting point for kinase inhibitor design.

For instance, derivatives of the pyrido[2,3-d]pyrimidine (B1209978) isomer have been synthesized and evaluated as potential inhibitors of EGFR (Epidermal Growth Factor Receptor) tandfonline.com, NEK6 (NIMA-related kinase 6) unimore.it, and PIM-1 kinase rsc.org. One study on pyrido[2,3-d]pyrimidin-4(3H)-one derivatives identified a compound with high inhibitory activity against both wild-type EGFR and its T790M mutant, with IC₅₀ values of 0.099 and 0.123 µM, respectively tandfonline.com. Another study identified pyrido[2,3-d]pyrimidine compounds that potently inhibited PIM-1 kinase with IC₅₀ values as low as 11.4 nM rsc.org. These findings highlight the potential of the pyridopyrimidine core in cancer therapy, although this research has not been extended specifically to the this compound scaffold.

Enzyme Inhibition Mechanisms

The most significant research on the biological activity of the pyrido[1,2-a]pyrimidin-4-one scaffold is in the area of enzyme inhibition.

Derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one have been identified as potent inhibitors of aldose reductase (ALR2) , an enzyme implicated in the diabetic complications. A study on 2-phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives found that compounds with a phenol or catechol moiety in the 2-phenyl ring exhibited inhibitory activity in the micromolar to submicromolar range nih.govscispace.com. The structure-activity relationship revealed that hydroxyl groups on the 2-phenyl ring are crucial for pharmacophoric recognition by the enzyme nih.govscispace.com. Furthermore, introducing a hydroxyl group at position 6 or 9 of the pyridopyrimidine core enhanced the inhibitory potency nih.govscispace.com.

Table 2: Aldose Reductase (ALR2) Inhibitory Activity of 2-Phenyl-pyrido[1,2-a]pyrimidin-4-one Derivatives

Compound Substitution IC₅₀ (µM)
13 2-(4-hydroxyphenyl) 1.05
14 2-(3,4-dihydroxyphenyl) 0.81
18 6-hydroxy-2-(4-hydroxyphenyl) 0.45
19 9-hydroxy-2-(4-hydroxyphenyl) 0.23
29 9-hydroxy-2-(3,4-dihydroxyphenyl) 0.11

Source: Journal of Medicinal Chemistry, 2007. nih.govscispace.com

More recently, the pyrido[1,2-a]pyrimidin-4-one core was utilized to develop allosteric inhibitors of SHP2 (Src homology-2-containing protein tyrosine phosphatase 2) , a key node in cell signaling pathways and a target for cancer therapy nih.gov. A synthesized derivative, compound 14i , demonstrated high enzymatic activity against the full-length SHP2 enzyme with an IC₅₀ of 0.104 μM, while showing low activity against the catalytic PTP domain (IC₅₀ > 50 μM), confirming its allosteric mechanism nih.gov. This compound also showed potent anti-proliferative activity against Kyse-520 cancer cells (IC₅₀ = 1.06 μM) nih.gov. Mechanistic studies confirmed that this inhibition led to the downregulation of phosphorylation in the downstream signaling molecules Akt and Erk1/2 nih.gov.

Inhibition of Key Metabolic Enzymes (e.g., glucose-6-phosphate synthase, cytochrome P450 enzymes)

The interaction of pyrido[1,2-a]pyrimidin-4-one derivatives with key metabolic enzymes is a critical area of investigation for understanding their pharmacokinetic profiles and potential for drug-drug interactions.

Cytochrome P450 (CYP) Enzymes: Cytochrome P450 enzymes are a superfamily of proteins essential for the metabolism of a wide array of xenobiotics, including many therapeutic drugs. Inhibition of these enzymes can alter the plasma levels of co-administered drugs, potentially leading to adverse effects. While specific inhibitory data (IC50 values) for this compound against various CYP isoforms is not readily available in the reviewed literature, the broader class of N-fused heterocyclic compounds is often screened for such activity during drug development. General studies on related heterocyclic systems indicate that the potential for CYP inhibition is highly dependent on the specific substitutions on the core scaffold.

Glucose-6-Phosphate Synthase: Glucosamine-6-phosphate synthase is a key enzyme in the hexosamine biosynthesis pathway and has been identified as a target for antimicrobial and antidiabetic agents. There is currently a lack of specific research in the provided search results detailing the inhibitory activity of this compound or its related derivatives against glucose-6-phosphate synthase.

Antimalarial Activity via Cysteine Protease Inhibition (e.g., Falcipain-2)

The cysteine protease falcipain-2, from the malaria parasite Plasmodium falciparum, is a crucial enzyme for the parasite's life cycle, primarily involved in the degradation of host hemoglobin. researchgate.net Its inhibition represents a promising strategy for antimalarial drug development. researchgate.netnih.gov A series of pyrido[1,2-a]pyrimidin-4-ones have been synthesized and evaluated for their potential to inhibit this key enzyme.

Structure-activity relationship studies on these derivatives have shown that substitutions on the pyrido[1,2-a]pyrimidin-4-one scaffold are critical for their inhibitory potency against falcipain-2. nih.gov Two specific compounds from a synthesized series demonstrated significant inhibition of this protease, suggesting that the pyrido[1,2-a]pyrimidin-4-one scaffold can serve as a valuable template for designing novel falcipain-2 inhibitors as potential antimalarial agents. nih.gov

Acetylcholinesterase Inhibition Studies

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. researchgate.net The pyrido[1,2-a]pyrimidin-4-one scaffold has been identified as a promising framework for the development of AChE inhibitors. researchgate.net

Research has demonstrated that derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one exhibit acetylcholinesterase inhibitory activity. researchgate.net The specific potency and mechanism of inhibition are highly influenced by the nature and position of substituents on the heterocyclic ring system. While detailed enzymatic data such as IC50 values for this compound were not found, the consistent activity of its parent scaffold's derivatives highlights the potential of this chemical class in the context of neurodegenerative disease research.

Integrase Enzyme Inhibition in Antiviral Research

HIV-1 integrase is an essential enzyme for the replication of the human immunodeficiency virus (HIV), as it catalyzes the integration of the viral DNA into the host cell's genome. nih.gov This lack of a human homolog makes it an attractive and specific target for antiviral therapy. nih.gov The pyrido[1,2-a]pyrimidin-4-one scaffold has been investigated as a core structure for the development of novel HIV-1 integrase inhibitors. nih.govresearchgate.netnih.gov

Researchers have modified related N-methylpyrimidinone structures to create bicyclic pyrimidinones and pyrido[1,2-a]pyrimidin-4-one derivatives. nih.gov Specifically, a class of 3-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylates has been optimized to be selective and highly efficient inhibitors of the strand transfer step in the integration process. nih.gov Structure-activity relationship studies revealed that these bicyclic structures, which eliminate stereocenters in the core, can exhibit nanomolar activity in both enzymatic and cellular assays. nih.gov Further modifications, such as replacing the amide group with various azoles, have also been explored to enhance the metal-chelating properties crucial for integrase inhibition. nih.gov

In Vitro Cellular Pathway Modulation (Excluding Clinical Human Data)

Antimicrobial Properties (Antibacterial, Antifungal, Antiviral, Anti-HIV-1) and Proposed Mechanisms

The pyrido[1,2-a]pyrimidine (B8458354) scaffold and its derivatives have been the subject of numerous studies to evaluate their antimicrobial potential against a range of pathogens.

Antibacterial and Antifungal Activity: Several novel derivatives of pyrido[1,2-a]pyrimidine have been synthesized and tested for their activity against various bacterial and fungal strains. researchgate.net In one study, a series of eight derivatives were evaluated, with several compounds showing promising activity at a concentration of 10 μg/mL. researchgate.net Structure-activity relationship analysis indicated that the presence of an amine group was particularly beneficial for antimicrobial activity. researchgate.net For instance, a derivative with a chlorine substituent demonstrated greater activity against Gram-negative bacteria compared to Gram-positive bacteria. researchgate.net In contrast, derivatives containing hydroxyl and aldehyde groups showed reduced activity. researchgate.net

Studies on the related pyrido[2,3-d]pyrimidine scaffold have also shown significant antimicrobial effects. The minimum inhibitory concentrations (MICs) for some of these compounds were in the range of 4–20 μmol L–1 against tested bacteria. mdpi.com

Antiviral and Anti-HIV-1 Activity: As discussed in section 5.2.4, pyrido[1,2-a]pyrimidin-4-one derivatives have been a focus of anti-HIV research due to their ability to inhibit HIV-1 integrase. researchgate.net A series of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives containing 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) rings, designed as part of a metal chelation motif, were synthesized and evaluated for their in vitro anti-HIV-1 activity. researchgate.net Several of these compounds displayed moderate inhibitory properties against the HIV-1 (NL4-3) virus in Hela cell cultures. researchgate.net

Compound ClassOrganism/VirusActivity MetricResult
Pyrido[1,2-a]pyrimidine derivativesVarious Bacteria & FungiConcentration for ActivityPromising at 10 μg/mL
Pyrido[2,3-d]pyrimidine derivativesVarious BacteriaMIC4–20 μmol L–1
4-oxo-4H-pyrido[1,2-a]pyrimidine derivativesHIV-1 (NL4-3)Inhibition RateUp to 51% at 100 μM

Anticancer/Antitumor Activity in Cell Lines and Proposed Mechanisms

The pyrido[1,2-a]pyrimidin-4-one scaffold is considered a valuable structure in the design of novel anticancer agents. researchgate.net Various derivatives have been synthesized and evaluated for their cytotoxic effects against a panel of human cancer cell lines.

In one study, novel pyrido[1,2-a]pyrimidin-4-one derivatives were screened against four human cancer cell lines: HeLa (cervical cancer), COLO205 (colon cancer), Hep G2 (liver cancer), and MCF 7 (breast cancer). researchgate.net Several compounds within the synthesized series showed promising anticancer activity. researchgate.net

Another study focused on pyrazolo[4,3-e]pyrido[1,2-a]pyrimidine derivatives, which were evaluated for in vitro cytotoxicity against a panel of human tumor cell lines including A375 (melanoma), HT29 (colon cancer), MCF7 (breast cancer), A2780 (ovarian cancer), and FaDu (pharynx carcinoma). nih.gov A derivative bearing a 4-Br-phenyl moiety was identified as the most active across several cell lines, with EC50 values ranging from 9.1 to 13.5 µM. nih.gov The proposed mechanism for some related anticancer compounds involves the inhibition of key enzymes in cancer progression, such as VEGFR-2 and HER-2. mdpi.com

Compound ClassCell LineActivity MetricResult (IC50 / EC50)
Pyrido[1,2-a]pyrimidin-4-one derivativesHeLa, COLO205, Hep G2, MCF 7-Promising Activity
Pyrazolo[4,3-e]pyrido[1,2-a]pyrimidine (4-Br-phenyl derivative)A2780EC509.1 µM
Pyrazolo[4,3-e]pyrido[1,2-a]pyrimidine (4-Br-phenyl derivative)Multiple Cell LinesEC50 Range9.1 - 13.5 µM
Non-fused cyanopyridone 5aMCF-7IC501.77 µM
Non-fused cyanopyridone 5eMCF-7IC501.39 µM
Non-fused cyanopyridone 5aHepG2IC502.71 µM
Pyridopyrimidine 7bMCF-7IC506.22 µM

Anti-inflammatory Mechanisms

Derivatives of the parent pyrimidine (B1678525) and pyridopyrimidine classes are recognized for their anti-inflammatory properties. researchgate.netnih.govwjarr.com The primary mechanism underlying this effect is often attributed to the inhibition of key enzymes in the inflammatory cascade, particularly the cyclooxygenase (COX) isoenzymes, COX-1 and COX-2. rsc.org The anti-inflammatory and analgesic actions of nonsteroidal anti-inflammatory drugs (NSAIDs) are derived from their ability to block these enzymes, thereby preventing the synthesis of prostaglandins, which are crucial mediators of inflammation. rsc.org

Studies on various pyrimidine and pyridine-pyrimidine hybrid molecules have demonstrated their potential as selective COX-2 inhibitors. mdpi.comnih.govnih.gov Selective inhibition of COX-2 is a desirable therapeutic goal, as this isoform is primarily induced at sites of inflammation, while COX-1 is constitutively expressed and plays a role in protecting the gastrointestinal mucosa. Certain pyrimidine derivatives have shown inhibitory activity against COX-2 comparable to or exceeding that of established drugs like meloxicam and celecoxib. mdpi.comnih.gov This selective inhibition reduces the production of prostaglandin E2 (PGE2), a key mediator of inflammation and pain. researchgate.net The anti-inflammatory effects of pyrimidines are also linked to the downregulation of other inflammatory mediators, including tumor necrosis factor-α (TNF-α) and various interleukins. rsc.org

Table 1: COX Inhibition by Selected Pyrimidine Derivatives

Compound ClassMechanismSelectivityReference
Pyrimidine Derivatives (General)Inhibition of COX enzymesCan be selective for COX-2 rsc.orgmdpi.com
Pyridine-Pyrimidine HybridsPotent COX-2 InhibitionHigher for COX-2 over COX-1 nih.gov
Pyrazolo Pyrimidine Derivative (DPP)Potent and highly selective COX-2 InhibitionIC50 = 0.9 nM for COX-2 vs. 59.6 nM for COX-1 researchgate.net

Studies on Oxidative Stress and Antioxidant Properties

Several investigations have confirmed that derivatives of the pyrido[1,2-a]pyrimidin-4-one scaffold possess significant antioxidant properties. nih.govresearchgate.net This activity is crucial as oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous inflammatory and degenerative diseases.

Structure-activity relationship studies have revealed that the antioxidant capacity of these compounds is heavily dependent on specific substitutions. Notably, 2-phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives that feature a phenol or a catechol moiety on the phenyl ring exhibit potent antioxidant activity. nih.gov The presence of these hydroxyl groups is critical for radical scavenging. The catechol-containing derivatives, in particular, have been identified as the most effective antioxidants within this class. nih.gov Further studies have confirmed that these compounds can effectively reduce levels of free radicals, demonstrating their potential to mitigate oxidative stress. mdpi.comnih.gov

Table 2: Antioxidant Activity of Pyrido[1,2-a]pyrimidin-4-one Derivatives

Structural FeatureImpact on Antioxidant ActivityReference
2-Phenyl substituent with phenol/catechol moietyEssential for activity nih.gov
Catechol moietyConfers the highest activity nih.gov
Methylation or absence of hydroxylsLeads to inactivity or significantly reduced activity nih.gov

Elucidation of Key Pharmacophores and Functional Groups for Biological Activity

A pharmacophore represents the essential three-dimensional arrangement of functional groups that is necessary for a molecule to exert a specific biological activity. For the pyrido[1,2-a]pyrimidin-4-one class, research, particularly in the context of aldose reductase (ALR2) inhibition, has identified several key structural features that are critical for pharmacophoric recognition and potent biological activity. nih.gov

The core pharmacophoric elements include:

The Pyrido[1,2-a]pyrimidin-4-one Nucleus: This rigid, fused heterocyclic system serves as the fundamental scaffold for orienting the necessary functional groups. researchgate.net

Hydroxylated Phenyl Group at Position 2: A phenol or, more effectively, a catechol group attached to a phenyl ring at the 2-position is a critical feature. These hydroxyl groups are directly involved in binding interactions with the biological target, and their removal or methylation results in a dramatic loss of activity. nih.gov

Hydroxyl Groups on the Fused Ring System: The introduction of a hydroxyl group at either position 6 or 9 of the pyridopyrimidine core has been shown to enhance inhibitory potency. nih.gov

Side Chain Length at Position 2: The length of the linker to the aryl group at position 2 is important. For instance, extending the side chain from a direct phenyl linkage to a benzyl group leads to a general reduction in activity, suggesting specific spatial constraints within the target's binding site. nih.gov

Molecular docking studies have corroborated these experimental findings, showing that the most active compounds fit snugly into the target's active site, with the key hydroxyl groups forming crucial hydrogen bonds. nih.govresearchgate.net

Impact of Stereochemistry on Biological Activity and Target Selectivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in determining the biological activity and selectivity of chiral compounds. The "octahydro-" prefix in this compound indicates a fully saturated ring system, which inherently creates multiple stereocenters. The specific spatial orientation of substituents at these chiral centers can profoundly influence how the molecule interacts with its biological target, which is itself a chiral entity like a protein or enzyme.

Different stereoisomers (enantiomers or diastereomers) of a compound can exhibit widely varying biological activities, with one isomer often being significantly more potent than the others. This stereoselectivity can arise from differences in binding affinity to the target receptor or enzyme, as well as variations in absorption, distribution, metabolism, and excretion (ADME). For many classes of drugs, biological activity resides primarily in one stereoisomer, while the other may be inactive or even contribute to undesirable side effects.

While the principles of stereoselectivity are well-established in medicinal chemistry, specific studies detailing the synthesis of individual stereoisomers of this compound and the subsequent evaluation of their differential biological activities and target selectivities are not extensively documented in the reviewed literature. Such investigations would be a critical step in advancing the therapeutic potential of this scaffold.

Investigation of Metabolic Stability and Membrane Permeability at a Structural Level

For a compound to be an effective oral drug, it must possess a suitable profile of ADME properties, including metabolic stability and membrane permeability. Metabolic stability refers to a compound's resistance to being broken down by metabolic enzymes (primarily in the liver), which influences its half-life and duration of action. Membrane permeability is the ability of a compound to pass through biological membranes, such as the intestinal wall, to be absorbed into the bloodstream.

Both of these properties are intrinsically linked to a molecule's chemical structure. For related heterocyclic scaffolds like pyrrolopyrimidines, structure-ADME relationship studies have shown that specific functional groups can have a significant impact. For instance, the presence of certain polar groups, such as amides, sulfonamides, or free amines, can sometimes lead to lower permeability and a higher susceptibility to efflux transporters, which actively pump compounds out of cells. nih.gov Conversely, increasing a molecule's lipophilicity can enhance membrane permeability, but may also lead to increased metabolic breakdown or reduced solubility. nih.gov

A careful balance of these properties is essential for successful drug design. While general principles can be applied, specific experimental data on the metabolic stability and membrane permeability of this compound derivatives are not detailed in the available literature. Such studies, often conducted using in vitro models like liver microsomes for stability and Caco-2 cell monolayers for permeability, would be necessary to guide the optimization of this chemical series into viable drug candidates.

Applications As Synthetic Intermediates and Chemical Scaffolds

Octahydro-1H-pyrido[1,2-a]pyrimidin-4-one as a Building Block for Complex Molecules

This compound is a key building block for the synthesis of more complex heterocyclic compounds. Its inherent structural features, including the fused pyridine (B92270) and pyrimidine (B1678525) rings, offer multiple reactive sites for chemical modification. The full saturation of the ring system (the "octahydro" designation) imparts a distinct three-dimensional geometry, which can be exploited to control the stereochemistry of subsequent reactions. Chemists utilize this compound's reactivity to participate in various chemical transformations, making it a valuable intermediate for developing new materials and specialty chemicals. The synthesis of derivatives often involves functionalization at different positions on the bicyclic core, allowing for the systematic construction of a library of related but structurally diverse molecules.

Scaffold for Medicinal Chemistry and Drug Design

The pyrido[1,2-a]pyrimidine (B8458354) core, including its saturated octahydro variant, is a recognized "privileged scaffold" in medicinal chemistry. researchgate.netresearchgate.net This designation is due to its recurring presence in a wide range of biologically active compounds. The rigid conformational structure of this compound can enhance metabolic stability and may improve binding affinity to specific biological targets like enzymes and receptors.

Derivatives of the broader 4H-pyrido[1,2-a]pyrimidin-4-one scaffold have demonstrated a wide array of biological activities, including:

Aldose reductase inhibition researchgate.net

Anticancer properties researchgate.netnih.gov

Antipsychotic effects researchgate.net

Anti-ulcerative functions researchgate.net

In drug design, a closely related scaffold, octahydro-1H-pyrido[1,2-a]pyrazine, was used to develop novel µ-opioid receptor antagonists. nih.gov This demonstrates the utility of such saturated, fused heterocyclic systems in designing compounds that can interact with specific central nervous system targets. Researchers have also designed and synthesized new hexahydro- and octahydropyrido[1,2-c]pyrimidine derivatives that show a high affinity for serotonin (B10506) receptors, specifically 5-HT1A. nih.gov The strategic modification of these scaffolds allows for the fine-tuning of pharmacological activity and selectivity.

Table 1: Bioactive Applications of the Pyrido[1,2-a]pyrimidine Scaffold
Derivative ClassTherapeutic Target/ApplicationReference
Pyrido[1,2-a]pyrimidin-4-one derivativesSHP2 Inhibitors (Anticancer) nih.gov
Octahydro-1H-pyrido[1,2-a]pyrazine derivativesµ-Opioid Receptor Antagonists nih.gov
Octahydropyrido[1,2-c]pyrimidine derivatives5-HT1A Receptor Ligands nih.gov
4H-pyrido[1,2-a]pyrimidin-4-one derivativesAldose Reductase Inhibitors researchgate.net

Precursors for Polycyclic and Fused Heterocyclic Systems

The chemical architecture of this compound makes it an ideal precursor for the synthesis of more complex polycyclic and fused heterocyclic systems. Fused pyridine ring systems are of considerable interest due to their diverse biological activities. mdpi.comresearchgate.net Synthetic chemists can leverage the existing bicyclic structure as a foundation, adding further rings through various cyclization strategies.

For instance, general methodologies for constructing polycyclic pyridones often rely on ring-opening and ring-closing transformations of suitable precursors. nih.gov While not directly starting from the octahydro- compound, these strategies highlight the chemical principles that could be applied to it. The development of synthetic routes to pyridodipyrimidines, which are tricyclic systems, further illustrates the expansion from a bicyclic core to a more complex polycyclic framework. nih.gov The ability to build upon the this compound core opens pathways to novel chemical entities with unique three-dimensional shapes and potential new functions.

Role in the Synthesis of Specific Bioactive Compounds (e.g., Moxifloxacin intermediates)

While the octahydro-pyrido[1,2-a]pyrimidine scaffold is valuable for generating bioactive compounds, its specific role as a direct intermediate in the synthesis of the antibiotic Moxifloxacin is not substantiated in prominent literature. The key bicyclic amine intermediate widely reported for Moxifloxacin synthesis is (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine, a structurally different compound. scispace.comresearchgate.net

However, the general class of pyrido[1,2-a]pyrimidine derivatives is central to several marketed drugs. The unsaturated 4H-pyrido[1,2-a]pyrimidin-4-one core is found in compounds such as Pemirolast (an antiallergic agent) and Pirenperone (a tranquilizer). mdpi.comsci-hub.se This underscores the importance of the broader scaffold in producing pharmacologically active agents, even if the specific octahydro- variant is not linked to Moxifloxacin.

Applications in Material Science and Agrochemical Development

Beyond pharmaceuticals, the pyrido[1,2-a]pyrimidine scaffold has applications in material science and agrochemical development. researchgate.net The unique chemical properties of these compounds make them valuable for creating new materials and specialty chemicals. For example, substituted pyrido[1,2-a]indoles, which are related polycyclic structures, can be highly fluorescent and form the core of organic semiconductors, indicating potential applications in electronic materials. thieme.de

In agrochemical research, derivatives of the pyrido[1,2-a]pyrimidine structure have been investigated for their insecticidal properties. nih.gov A recent study focused on developing new mesoionic pyrido[1,2-a]pyrimidines as potent aphidicides. nih.gov Notably, research in this area aims to create compounds that are effective against pests while having improved safety profiles for non-target organisms like pollinating insects. nih.gov This highlights the scaffold's utility in designing next-generation agrochemicals with better environmental compatibility.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

Future synthetic research should prioritize the development of efficient, environmentally friendly, and economically viable routes to access the octahydro-1H-pyrido[1,2-a]pyrimidin-4-one core and its derivatives. Current synthetic strategies often rely on multi-step processes that may not be optimal for large-scale production or library synthesis.

Key avenues for future exploration include:

Green Chemistry Approaches: The use of biodegradable and non-toxic solvents, such as ethylene (B1197577) glycol, should be further investigated to replace traditional volatile organic compounds. acs.org Methodologies like mechanochemical synthesis (ball-milling) and the use of microwave or ultrasound irradiation can offer solvent-free or reduced-solvent conditions, leading to faster reaction times and higher yields. semanticscholar.orgtandfonline.com

Catalytic Methods: Developing novel catalytic systems, including organocatalysts, metal catalysts, and biocatalysts, could enable more selective and efficient cyclization reactions. Chemo-enzymatic strategies, which combine chemical synthesis with biocatalysis, could be particularly valuable for producing stereochemically defined piperidine (B6355638) precursors, a key component of the target scaffold. rsc.org

Flow Chemistry: Continuous flow synthesis offers significant advantages over batch processing in terms of safety, scalability, and process control. mdpi.comtandfonline.com Implementing flow chemistry for the synthesis of this compound could enable rapid library generation and facilitate the optimization of reaction conditions. acs.org

Multicomponent Reactions (MCRs): Designing novel MCRs would allow for the construction of the complex heterocyclic system in a single pot from simple starting materials. rsc.org This approach increases atom economy and synthetic efficiency, making it ideal for creating diverse libraries of compounds for biological screening. nih.gov

Advanced Structural Characterization of Complex Derivatives

The this compound scaffold possesses multiple stereocenters, leading to a variety of possible stereoisomers. As the biological activity of chiral molecules is often stereospecific, a critical area of future research is the unambiguous determination of the three-dimensional structure of its derivatives.

Future efforts should focus on:

High-Resolution Spectroscopy: The application of advanced Nuclear Magnetic Resonance (NMR) techniques, such as 2D-NMR (COSY, NOESY), will be essential for elucidating the relative stereochemistry and conformational preferences of these complex molecules in solution. ipb.ptnih.govacs.org

X-Ray Crystallography: Single-crystal X-ray diffraction remains the gold standard for determining absolute stereochemistry. Future work should aim to crystallize novel derivatives to provide definitive structural data, which is crucial for understanding structure-activity relationships (SAR) and for guiding computational modeling studies.

Chiral Separation and Analysis: The development of robust methods for the chiral resolution of racemic mixtures is paramount. nih.gov Techniques like High-Performance Liquid Chromatography (HPLC) using chiral stationary phases will be necessary to isolate and test the biological activity of individual enantiomers. nih.govgoogleapis.com

Mass Spectrometry: Advanced mass spectrometry techniques, including tandem MS, can aid in the structural characterization of novel derivatives and their metabolites, providing insights into their fragmentation patterns and metabolic stability. acs.orgnih.govresearchgate.net

Deeper Mechanistic Understanding of Biological Interactions at the Molecular Level

To rationally design more potent and selective therapeutic agents based on this scaffold, a profound understanding of how these molecules interact with their biological targets is required. The parent pyrido[1,2-a]pyrimidin-4-one scaffold has been shown to interact with targets like the SHP2 phosphatase and aldose reductase. nih.govnih.gov

Future research should employ a combination of computational and experimental approaches:

Molecular Docking: In silico docking studies can predict the binding modes of novel derivatives within the active or allosteric sites of target proteins. semanticscholar.orgtandfonline.com This allows for the prioritization of compounds for synthesis and biological evaluation. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of binding interactions and understand the conformational changes that may occur upon binding. rsc.orgmdpi.comnih.gov These simulations are crucial for validating docking poses and understanding the molecular basis of inhibitor potency and selectivity. nih.gov

Target Identification and Validation: For derivatives with interesting phenotypic effects but unknown mechanisms, target deconvolution studies using techniques like chemical proteomics will be essential to identify their molecular targets.

Biophysical Techniques: Methods such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can be used to experimentally validate binding affinities and determine the thermodynamic and kinetic parameters of the ligand-target interaction.

Exploration of New Therapeutic Areas Based on Mechanistic Insights

The structural features of the this compound scaffold, including its fused piperidine and pyrimidine (B1678525) rings, are present in numerous biologically active compounds. nih.govmdpi.comgsconlinepress.comjddtonline.inforesearchgate.netresearchgate.net This suggests that derivatives of this scaffold could have therapeutic potential across a wide range of diseases.

Future research should explore novel applications by:

Expanding on Known Activities: Based on the known activity of related pyrido[1,2-a]pyrimidines as SHP2 inhibitors, new derivatives could be explored as anticancer agents. nih.gov Similarly, building on their role as aldose reductase inhibitors, there is potential in developing treatments for diabetic complications. nih.gov

Neurodegenerative Diseases: The piperidine moiety is a common feature in drugs targeting the central nervous system (CNS). researchgate.netencyclopedia.pub Derivatives could be screened against targets relevant to neurodegenerative diseases like Alzheimer's or Parkinson's disease. acs.org

Infectious Diseases: The fused heterocyclic nature of the scaffold makes it a candidate for development as an antimicrobial, antiviral, or antiparasitic agent. nih.govencyclopedia.pub

Inflammatory and Metabolic Disorders: Pyrimidine and piperidine derivatives have shown promise in treating inflammatory conditions and metabolic disorders. jddtonline.infonbinno.com Screening libraries of this compound compounds against relevant targets in these pathways could yield novel therapeutic leads.

Integration of Artificial Intelligence and Machine Learning in Compound Design and SAR Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. These computational tools can accelerate the design-make-test-analyze cycle by predicting the properties of virtual compounds, thereby reducing the time and cost associated with synthesizing and testing unpromising candidates.

Future directions in this area include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing robust QSAR models using ML algorithms like artificial neural networks can establish correlations between the structural features of derivatives and their biological activity. nih.govscirp.orgscirp.org These models can then be used to predict the potency of newly designed compounds.

Pharmacophore-Based Virtual Screening: Creating pharmacophore models based on the key interaction features of known active compounds can be used to screen large virtual libraries to identify novel hits with diverse chemical structures. tandfonline.commdpi.comresearchgate.net

De Novo Drug Design: Generative AI models can be trained on existing chemical data to design entirely new molecules with desired properties, such as high predicted activity against a specific target and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. rsc.org

Predictive Toxicology and Pharmacokinetics: AI/ML models can be employed to predict the ADMET properties of virtual compounds early in the discovery process, helping to prioritize candidates with a higher probability of success in later preclinical and clinical stages. tandfonline.com

By systematically addressing these future research directions, the scientific community can fully explore the therapeutic potential of the this compound scaffold and develop novel drug candidates to address unmet medical needs.

Q & A

Q. What are the established synthetic methodologies for preparing octahydro-1H-pyrido[1,2-a]pyrimidin-4-one and its derivatives?

Methodological Answer:

  • Metal-free chalcogenation : A radical-mediated approach enables C-3 sulfenylation/selenylation under mild conditions using iodine and persulfate, achieving yields up to 95%. This method avoids transition metals and tolerates diverse functional groups .
  • Tandem Ullmann reaction : CuI-catalyzed coupling facilitates the synthesis of multisubstituted derivatives, leveraging halogenated precursors for regioselective functionalization .
  • Suzuki-Miyaura cross-coupling : Microwave-assisted coupling with aryl boronic acids introduces aryl groups at the 3-position of the core scaffold, critical for diversifying pharmacological properties .

Q. How can the structural identity and purity of this compound derivatives be validated?

Methodological Answer:

  • Spectroscopic techniques : NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm molecular structure. For example, 2-hydroxy-3-phenyl derivatives show distinct carbonyl (C=O) peaks at ~170 ppm in ¹³C NMR .
  • Chromatography : HPLC or UPLC with UV/Vis detection ensures purity (>95%), particularly for derivatives with polar substituents (e.g., catechol moieties) .
  • X-ray crystallography : Resolves stereochemistry in complex bicyclic systems, as seen in aldose reductase inhibitor studies .

Advanced Research Questions

Q. How can researchers address low yields in radical-mediated C-3 functionalization of pyrido[1,2-a]pyrimidin-4-ones?

Methodological Answer:

  • Optimize radical initiation : Persulfate (K₂S₂O₈) concentration and reaction temperature are critical. Excess persulfate increases radical flux but may cause side reactions; 70–80°C balances efficiency and stability .
  • Suppress competing pathways : Radical scavengers (e.g., TEMPO) confirm the radical mechanism. If yields drop, adjust stoichiometry or switch to electron-deficient diselenides for selenylation, which show higher reactivity .
  • Scale-up considerations : Gram-scale reactions require slow reagent addition to mitigate exothermicity, preserving regioselectivity .

Q. What strategies resolve contradictions in structure-activity relationships (SAR) for SHP2 inhibitors based on this scaffold?

Methodological Answer:

  • Scaffold hopping : Introduce flexible linkers (e.g., alkyl chains) to improve binding to SHP2’s allosteric site. Rigid derivatives like 13a (IC₅₀ ~0.2 µM) showed limited improvement due to steric hindrance, prompting iterative design with spacer groups .
  • Docking-guided mutagenesis : Molecular dynamics simulations identify key residues (e.g., Arg 111, Glu 249) for hydrogen bonding. Derivatives with 6- or 9-hydroxy groups enhance affinity by forming bidentate interactions with the catalytic site .
  • Biological validation : Pair enzymatic assays (SHP2 inhibition) with cellular proliferation tests (e.g., in NSCLC lines) to distinguish direct target effects from off-target toxicity .

Q. How can conflicting data on antioxidant vs. enzymatic inhibitory activity be reconciled for catechol-bearing derivatives?

Methodological Answer:

  • Dual-activity assays : Use parallel assays for aldose reductase (ALR2) inhibition and DPPH radical scavenging. Catechol derivatives (e.g., 29 ) show submicromolar ALR2 inhibition (IC₅₀ = 0.8 µM) and strong antioxidant activity (EC₅₀ = 12 µM), suggesting redox-mediated mechanisms .
  • Probing redox interference : Pre-incubate compounds with antioxidants (e.g., ascorbic acid) to isolate enzymatic effects. Loss of ALR2 inhibition indicates redox-dependent activity .

Methodological Challenges and Solutions

Q. What are the limitations of current synthetic routes for introducing substituents at the 6- or 9-positions?

Critical Analysis:

  • Regioselectivity : Ullmann reactions favor 3-position functionalization; 6/9-substitution requires directed ortho-metalation or protective group strategies .
  • Solution : Use halogenated precursors (e.g., 6-bromo derivatives) in cross-coupling reactions. For example, 6-fluoro substituents improve metabolic stability in SHP2 inhibitors .

Q. How can metabolic instability of hydroxy-substituted derivatives be mitigated?

Approach:

  • Prodrug design : Acetylate phenolic groups (e.g., 9-hydroxy to 9-acetoxy) to enhance plasma stability. Hydrolysis in vivo regenerates the active form .
  • Isosteric replacement : Replace –OH with –CF₃ or –OCF₃ to maintain hydrogen bonding while reducing oxidative metabolism .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.